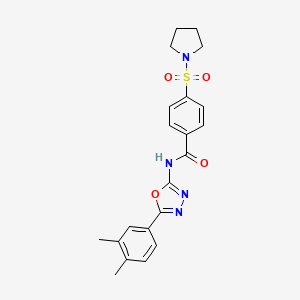
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole moiety : Known for its diverse biological activities.
- Pyrrolidine sulfonamide : Often associated with enzyme inhibition.
Molecular Formula : C18H22N4O3S
Molecular Weight : 378.46 g/mol
Anticonvulsant Activity
Research has shown that oxadiazole derivatives exhibit significant anticonvulsant properties. A study synthesized various oxadiazole derivatives and screened them for their anticonvulsant activities. The results indicated that certain compounds demonstrated substantial protective effects in animal models against seizures induced by pentylenetetrazol (PTZ) .
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various bacterial strains. In vitro studies revealed that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays showed that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity .
Study 1: Anticonvulsant Screening
A series of oxadiazole derivatives were tested for anticonvulsant activity. Among them, the compound demonstrated significant efficacy in reducing seizure duration and frequency in rodent models .
Study 2: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus, the compound exhibited stronger inhibition compared to traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Study 3: Cancer Cell Line Testing
The compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated a dose-dependent decrease in cell viability, with mechanisms involving caspase activation leading to apoptosis .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes.
- Receptor Modulation : The oxadiazole ring may interact with various receptors involved in neurotransmission and cellular signaling.
Comparative Analysis
The following table summarizes the biological activities of similar compounds for context:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Anticonvulsant | High efficacy in PTZ model |
| Compound B | Antimicrobial | Effective against MRSA |
| Compound C | Anticancer | Induces apoptosis in multiple cell lines |
特性
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14-5-6-17(13-15(14)2)20-23-24-21(29-20)22-19(26)16-7-9-18(10-8-16)30(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXWKEPZNLGLPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














